molecular formula C13H14N2O4 B2619957 ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate CAS No. 861210-69-7

ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate

Cat. No.: B2619957
CAS No.: 861210-69-7
M. Wt: 262.265
InChI Key: BGXVJSYWVJVPRG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate is an organic compound that belongs to the class of benzoxadiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxadiazepine core, which is a fused ring system containing both nitrogen and oxygen atoms, and an ethyl acetate group.

Preparation Methods

The synthesis of ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-5-methylbenzoic acid with ethyl chlorooxoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired benzoxadiazepine ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex ring systems.

Scientific Research Applications

Ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazepine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways, affecting signal transduction and gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate can be compared with other benzoxadiazepine derivatives, such as:

The uniqueness of this compound lies in its specific benzoxadiazepine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-methyl-5-oxo-1,3,4-benzoxadiazepin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)8-15-13(17)10-6-4-5-7-11(10)19-9(2)14-15/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXVJSYWVJVPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2OC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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